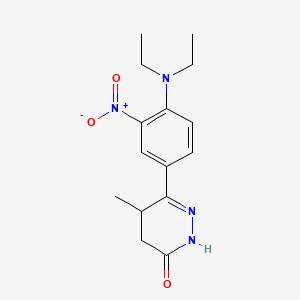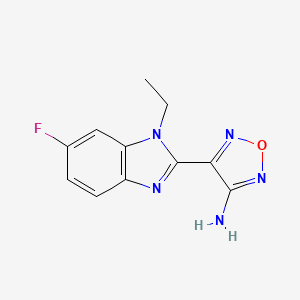![molecular formula C20H17F3N6O2 B10754986 Pyrazolo[1,5-b]pyridazine deriv. 48](/img/structure/B10754986.png)
Pyrazolo[1,5-b]pyridazine deriv. 48
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic route typically includes the following steps :
Formation of the Core Structure: The core structure of GW807982X is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial production methods for GW807982X are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
GW807982X undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on GW807982X, leading to different reduced forms.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the core structure of GW807982X.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GW807982X has a wide range of scientific research applications, including:
Mechanism of Action
GW807982X exerts its effects by inhibiting the activity of CLK kinases. It binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of target proteins . This inhibition disrupts various cellular processes regulated by CLK kinases, leading to changes in cell cycle progression and other cellular functions .
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H17F3N6O2 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
4-(6-ethoxypyrazolo[1,5-b]pyridazin-3-yl)-N-[3-methoxy-5-(trifluoromethyl)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C20H17F3N6O2/c1-3-31-18-5-4-17-15(11-25-29(17)28-18)16-6-7-24-19(27-16)26-13-8-12(20(21,22)23)9-14(10-13)30-2/h4-11H,3H2,1-2H3,(H,24,26,27) |
InChI Key |
FXUBIYKZSFWJQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN2C(=C(C=N2)C3=NC(=NC=C3)NC4=CC(=CC(=C4)C(F)(F)F)OC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(1-hydroxypropan-2-yl)-3-methyl-2-(methylaminomethyl)-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]cyclohexanecarboxamide](/img/structure/B10754906.png)
![1-(3-methoxyphenyl)-3-methyl-N-(1-pyridin-4-ylethylideneamino)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10754913.png)

![Pyrazolo[1,5-b]pyridazine deriv. 27](/img/structure/B10754930.png)

![3-(4-{4-Aminofuro[2,3-d]pyrimidin-5-yl}phenyl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10754935.png)
![3-[4-(cyclopropylmethylcarbamoyl)phenyl]-4-methyl-N-propan-2-ylbenzamide](/img/structure/B10754942.png)

![N-(4'-{[(Cyclopropylmethyl)amino]carbonyl}-6-methyl-1,1'-biphenyl-3-yl)propionamide](/img/structure/B10754958.png)
![3-[[4-(1H-indazol-4-ylamino)pyrimidin-2-yl]amino]benzamide](/img/structure/B10754965.png)


![N-{4'-[(Cyclopropylmethyl)carbamoyl]-6-Methylbiphenyl-3-Yl}-2-Morpholin-4-Ylpyridine-4-Carboxamide](/img/structure/B10754998.png)
